7-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with dimethoxyphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethoxyphenyl and Fluorophenyl Groups: This is achieved through electrophilic aromatic substitution reactions using suitable reagents.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors, potentially leading to the development of novel therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-DIMETHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
- 7-(2,4-DIMETHOXYPHENYL)-3-(4-BROMOPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18FNO5S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H18FNO5S/c1-28-13-7-8-14(16(9-13)29-2)15-10-17(25)24-19-18(11-3-5-12(23)6-4-11)21(22(26)27)30-20(15)19/h3-9,15H,10H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
CJMLZUCDSNOLFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OC |
Origin of Product |
United States |
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